Cas no 1337373-29-1 (4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol)

4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its triol structure provides multiple reactive sites for derivatization, enabling the formation of complex molecules with tailored properties. The presence of the amino-2-hydroxyethyl moiety enhances solubility in polar solvents and potential for chelation, which may be advantageous in catalytic or coordination chemistry. This compound’s structural features also suggest utility in the development of bioactive molecules, particularly those requiring phenolic or catechol frameworks. Its stability under controlled conditions further supports its use in research and industrial processes.
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol structure
1337373-29-1 structure
商品名:4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
CAS番号:1337373-29-1
MF:C8H11NO4
メガワット:185.177242517471
CID:6421038
PubChem ID:76222356

4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol 化学的及び物理的性質

名前と識別子

    • 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
    • SCHEMBL5561577
    • 1337373-29-1
    • EN300-1845895
    • インチ: 1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2
    • InChIKey: PFDPXJWHQCVFJJ-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C=CC(=C(C=1O)O)O)N

計算された属性

  • せいみつぶんしりょう: 185.06880783g/mol
  • どういたいしつりょう: 185.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845895-0.1g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
0.1g
$817.0 2023-09-19
Enamine
EN300-1845895-1g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
1g
$928.0 2023-09-19
Enamine
EN300-1845895-10g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
10g
$3992.0 2023-09-19
Enamine
EN300-1845895-0.05g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
0.05g
$780.0 2023-09-19
Enamine
EN300-1845895-1.0g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
1g
$928.0 2023-05-26
Enamine
EN300-1845895-0.5g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
0.5g
$891.0 2023-09-19
Enamine
EN300-1845895-2.5g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
2.5g
$1819.0 2023-09-19
Enamine
EN300-1845895-5.0g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
5g
$2692.0 2023-05-26
Enamine
EN300-1845895-0.25g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
0.25g
$855.0 2023-09-19
Enamine
EN300-1845895-10.0g
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol
1337373-29-1
10g
$3992.0 2023-05-26

4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol 関連文献

4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triolに関する追加情報

Recent Advances in the Study of 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol (CAS: 1337373-29-1)

The compound 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol (CAS: 1337373-29-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a precursor or intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring both amino and hydroxyl functional groups on a benzene ring, makes it a versatile building block for the development of novel pharmaceuticals. Researchers have explored its utility in the synthesis of catecholamine analogs, which are of interest for their potential applications in treating neurological disorders such as Parkinson's disease and depression.

One of the key findings in the latest research is the compound's ability to modulate oxidative stress pathways. In vitro studies have demonstrated that 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol exhibits antioxidant properties, which could be leveraged in the development of neuroprotective agents. These properties are attributed to the triol moiety, which can scavenge reactive oxygen species (ROS) and mitigate oxidative damage in cellular models.

Furthermore, the compound has been investigated for its potential as a chelating agent. Its ability to bind metal ions, particularly iron and copper, has been explored in the context of metal-induced toxicity and neurodegenerative diseases. Preliminary data suggest that it may help in reducing metal accumulation in neuronal cells, thereby offering a potential therapeutic strategy for conditions like Alzheimer's disease.

In addition to its biological activities, recent advancements in the synthetic methodologies for 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol have been reported. Novel catalytic systems and green chemistry approaches have been employed to improve the yield and purity of the compound, making it more accessible for further research and development. These synthetic improvements are critical for scaling up production and facilitating its use in preclinical studies.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Future research directions may include structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these discoveries into viable therapeutic options.

In conclusion, 4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol (CAS: 1337373-29-1) represents a promising candidate for further investigation in the field of medicinal chemistry. Its multifaceted biological activities and synthetic versatility underscore its potential as a key player in the development of next-generation therapeutics. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining scientific and technical challenges.

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